

# XmAb808 vs. Conventional Monoclonal Antibodies: A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-808**

Cat. No.: **B611110**

[Get Quote](#)

This guide provides a detailed comparison of the bispecific antibody XmAb808 against conventional monoclonal antibodies targeting the same pathway, with a focus on their efficacy, mechanisms of action, and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

XmAb808 is a novel, investigational bispecific antibody that targets both the B7-H3 and CD28 proteins. It is designed to provide a conditional co-stimulatory signal to T cells specifically within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[\[1\]](#) Conventional monoclonal antibodies targeting the B7-H3 pathway, such as enoblituzumab, represent an earlier therapeutic approach. These antibodies primarily rely on antibody-dependent cell-mediated cytotoxicity (ADCC) to eliminate tumor cells. This guide will compare the preclinical and clinical data available for XmAb808 and enoblituzumab to highlight their distinct mechanisms and potential therapeutic advantages.

## Mechanism of Action

### XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a 2+1 bispecific antibody, featuring two binding domains for the tumor-associated antigen B7-H3 and one for the T-cell co-stimulatory receptor CD28.[\[1\]](#) This design allows for high avidity binding to B7-H3-expressing tumor cells. The engagement of B7-H3 on the tumor cell and CD28 on the T cell brings the T cell into close proximity to the cancer cell and provides

a critical "Signal 2" for T-cell activation.[1][2] This conditional activation is designed to be tumor-specific, minimizing off-target T-cell activation and potential systemic toxicity.[1]



[Click to download full resolution via product page](#)

**Diagram 1:** Mechanism of Action of XmAb808.

## Conventional Anti-B7-H3 Monoclonal Antibodies: Enoblituzumab

Enoblituzumab is a humanized IgG1 monoclonal antibody that targets B7-H3.[3][4] Its primary mechanism of action is believed to be the induction of ADCC.[5] The Fc portion of enoblituzumab is engineered to have an increased affinity for the activating Fcγ receptor IIIA (CD16A) on immune effector cells, such as natural killer (NK) cells, and a decreased affinity for the inhibitory FcγRIIB (CD32B).[5] This enhanced engagement of effector cells leads to a more potent killing of B7-H3-expressing tumor cells.



[Click to download full resolution via product page](#)

**Diagram 2:** Mechanism of Action of Enoblituzumab.

## Preclinical Efficacy

### XmAb808

In preclinical studies, XmAb808 has demonstrated potent, tumor-selective T-cell co-stimulation. In vitro assays have shown that XmAb808 can stimulate the secretion of IL-2 and IFN $\gamma$  from T cells when co-cultured with B7-H3-positive cancer cells.<sup>[6][7]</sup> In vivo studies using human tumor xenograft models in mice engrafted with human immune cells showed that XmAb808, in combination with an anti-PD-1 antibody, led to significant tumor growth inhibition compared to either agent alone.<sup>[1][7][8]</sup>

### Enoblituzumab

Preclinical studies with enoblituzumab have demonstrated its ability to induce ADCC against various B7-H3-expressing tumor cell lines.<sup>[4]</sup> In mouse xenograft models of renal and bladder carcinoma, weekly administration of enoblituzumab resulted in sustained tumor growth inhibition.<sup>[4]</sup>

## Clinical Efficacy

### XmAb808

XmAb808 is currently being evaluated in a Phase 1, first-in-human, open-label, dose-finding and expansion study in combination with pembrolizumab in patients with advanced solid

tumors (NCT05585034).[9][10] As of early 2025, the dose-escalation portion of the study is complete, and a maximum tolerated dose has not been reached.[11] However, two dose-limiting toxicities (an infusion-related reaction and immune-related hepatitis with grade 4 liver enzyme elevations) have been reported.[12] Xencor has stated they do not plan to initiate expansion cohorts in combination with pembrolizumab and are evaluating potential combinations with CD3 T-cell engaging bispecific antibodies.[2][12] Specific efficacy data, such as objective response rates (ORR), have not yet been publicly released.

## Enoblituzumab

Enoblituzumab has been evaluated in several clinical trials. In a Phase 1/2 study in combination with pembrolizumab (NCT02475213), the following ORRs were observed in checkpoint inhibitor-naïve patients:

- Head and Neck Squamous Cell Carcinoma (HNSCC): 33.3% (6 out of 18 evaluable patients)
- Non-Small Cell Lung Cancer (NSCLC): 35.7% (5 out of 14 evaluable patients)

In a Phase 2 trial (NCT02923180) of neoadjuvant enoblituzumab in patients with high-risk localized prostate cancer, 66% of patients had an undetectable PSA level at 12 months post-surgery.[5]

## Comparative Data Summary

| Feature                    | XmAb808                                                                                                            | Enoblituzumab                                                                                                                                        |
|----------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target(s)                  | B7-H3 and CD28                                                                                                     | B7-H3                                                                                                                                                |
| Mechanism of Action        | Conditional T-cell co-stimulation                                                                                  | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)                                                                                                 |
| Preclinical Efficacy       | T-cell activation, tumor growth inhibition in xenograft models (especially in combination with anti-PD-1)[1][7][8] | ADCC induction, tumor growth inhibition in xenograft models[4]                                                                                       |
| Clinical Development Stage | Phase 1 (in combination with pembrolizumab)[9]                                                                     | Phase 1 and 2 (monotherapy and in combination)                                                                                                       |
| Reported Clinical Efficacy | Data not yet publicly available                                                                                    | HNSCC (with pembrolizumab): 33.3% ORR NSCLC (with pembrolizumab): 35.7% ORR Prostate Cancer (neoadjuvant): 66% with undetectable PSA at 12 months[5] |
| Safety Profile             | Dose-limiting toxicities observed (infusion-related reaction, immune-related hepatitis)[12]                        | Generally well-tolerated, with infusion-related reactions being the most common adverse events.[13][14]                                              |

## Experimental Protocols

### XmAb808 Preclinical Xenograft Study

A representative preclinical xenograft study for XmAb808 would involve the following steps:



[Click to download full resolution via product page](#)

**Diagram 3:** Representative Experimental Workflow for XmAb808 Preclinical Study.

Methodology:

- Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) are used to prevent rejection of human cells.
- Tumor Cell Implantation: Human cancer cells expressing B7-H3 (e.g., pp65-MDA-MB-231-GFP breast cancer cells) are implanted subcutaneously into the mice.[1]
- Human Immune System Reconstitution: Once tumors are established, human peripheral blood mononuclear cells (PBMCs) are injected into the mice to create a humanized immune system.
- Treatment: Mice are randomized into different treatment groups: vehicle control, XmAb808 alone, a conventional monoclonal antibody (e.g., anti-PD-1) alone, and the combination of XmAb808 and the conventional antibody.[1]
- Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised for analysis of immune cell infiltration and cytokine production.

## Enoblituzumab In Vitro ADCC Assay

### Methodology:

- Target Cells: B7-H3-positive human cancer cells are used as target cells.
- Effector Cells: Human PBMCs or isolated NK cells are used as effector cells.
- Assay: Target cells are labeled with a fluorescent dye (e.g., Calcein AM). Labeled target cells are co-cultured with effector cells at various effector-to-target ratios in the presence of increasing concentrations of enoblituzumab or a control antibody.
- Readout: Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader. The percentage of specific lysis is calculated to determine the ADCC activity.

## Conclusion

XmAb808 represents a next-generation immunotherapy approach that leverages a bispecific format to induce a tumor-conditional T-cell co-stimulatory signal. This mechanism is distinct

from conventional anti-B7-H3 monoclonal antibodies like enoblituzumab, which primarily rely on ADCC. While early clinical data for enoblituzumab in combination with checkpoint inhibitors have shown promising response rates in certain solid tumors, the clinical efficacy of XmAb808 is still under investigation. The preclinical data for XmAb808 suggest a potent anti-tumor activity, particularly in combination with other immunotherapies. The ongoing and future clinical trials for XmAb808 will be crucial in determining its therapeutic potential and how it compares to existing treatment options. The distinct mechanisms of action of these two antibody formats may offer different therapeutic advantages in various tumor types and patient populations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [investors.xencor.com](http://investors.xencor.com) [investors.xencor.com]
- 2. [xencor.com](http://xencor.com) [xencor.com]
- 3. [assaygenie.com](http://assaygenie.com) [assaygenie.com]
- 4. Enoblituzumab: Anti-B7-H3 Monoclonal Antibody for Solid Tumors - Creative Biolabs [creativebiolabs.net]
- 5. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XmAb-808 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. A B7-H3–Targeted CD28 Bispecific Antibody Enhances the Activity of Anti–PD-1 and CD3 T-cell Engager Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 10. Phase 1, First-in-human, Dose-finding and Expansion Study to Evaluate XmAb®808 in Combination With Pembrolizumab in Advanced Solid Tumors [georgiacancerinfo.net]
- 11. XmAb808 / Xencor [delta.larvol.com]
- 12. Xencor axes its pipeline lead | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 13. A Phase I, Open-Label, Dose Escalation Study of Enoblituzumab in Children and Young Adults with B7-H3-Expressing Relapsed or Refractory Solid Tumors - PMC  
[pmc.ncbi.nlm.nih.gov]
- 14. A Phase I, Open-Label, Dose Escalation Study of Enoblituzumab in Children and Young Adults with B7-H3-Expressing Relapsed or Refractory Solid Tumors - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [XmAb808 vs. Conventional Monoclonal Antibodies: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#xmab808-efficacy-versus-conventional-monoclonal-antibodies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)